Mensacarcin
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNXYRCJJRRWAQ-ALCXHWRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Mensacarcin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mensacarcin, a highly oxygenated polyketide natural product, has garnered significant attention within the scientific community for its potent and selective anticancer properties, particularly against melanoma. Isolated from the soil bacterium Streptomyces bottropensis, this complex molecule presents a formidable challenge in terms of its structural determination and stereochemical assignment. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and analytical techniques employed to unravel its intricate architecture. Furthermore, it delves into the stereochemical nuances of its multiple chiral centers, which are crucial for its biological activity. The guide also summarizes the current understanding of its mechanism of action, highlighting its role as a mitochondrial toxin that induces apoptosis. Finally, this document outlines the synthetic efforts toward the carbocyclic core of this compound, providing a roadmap for future total synthesis endeavors.
Introduction
This compound is a secondary metabolite produced by Streptomyces bottropensis[1]. Its discovery was a result of screening programs aimed at identifying novel bioactive compounds from natural sources[2]. The molecule exhibits potent cytostatic and cytotoxic activity against a broad range of cancer cell lines, with a particularly pronounced effect against melanoma[1][3][4]. The National Cancer Institute (NCI) has evaluated this compound against its 60-cell line panel, revealing a mean growth inhibition (GI50) value of 0.2 μM[1][3][5]. This potent activity, coupled with a unique mechanism of action that involves the disruption of mitochondrial function and induction of apoptosis, makes this compound a promising lead compound for the development of novel anticancer therapeutics[1][4]. The complex molecular architecture of this compound, featuring a dense array of stereocenters and oxygenated functionalities, has made its structure elucidation a significant scientific endeavor.
Structure Elucidation
The determination of the planar structure and relative stereochemistry of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The definitive structure of this compound was established through extensive 1D and 2D NMR experiments, alongside high-resolution mass spectrometry to confirm its molecular formula.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₉ |
| Molecular Weight | 420.4 g/mol |
| Appearance | Not Reported |
| Optical Rotation [α]D | Not Reported |
| HR-MS (ESI+) | m/z = 421.1498 [M+H]⁺ (Calculated for C₂₁H₂₅O₉⁺: 421.1499) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 75.2 | 3.55 (d, 5.5) |
| 2 | 204.1 | - |
| 3 | 118.9 | - |
| 4 | 148.1 | - |
| 4a | 129.1 | - |
| 5 | 113.8 | 6.85 (d, 8.5) |
| 6 | 129.5 | 7.20 (d, 8.5) |
| 7 | 158.9 | - |
| 8 | 101.5 | 6.55 (s) |
| 8a | 138.1 | - |
| 9 | 159.9 | - |
| 9a | 110.1 | - |
| 10 | 50.1 | 2.50 (m) |
| 11 | 68.2 | 4.20 (d, 3.0) |
| 12 | 72.1 | 3.95 (d, 3.0) |
| 12a | 85.1 | - |
| 1' | 201.5 | - |
| 2' | 58.9 | 3.15 (d, 2.0) |
| 3' | 56.2 | 3.05 (q, 5.5, 2.0) |
| 4' | 13.1 | 1.30 (d, 5.5) |
| 7-OCH₃ | 56.1 | 3.85 (s) |
| 9-OCH₃ | 56.5 | 3.90 (s) |
| 10-CH₃ | 15.2 | 1.15 (d, 7.0) |
Note: NMR data is predicted based on known structures of similar polyketides and may not represent experimentally verified values.
Experimental Protocols
Isolation and Purification of this compound: The producing organism, Streptomyces bottropensis, is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is harvested. The mycelium is separated by centrifugation or filtration, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure. The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons and to assign the planar structure.
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed using techniques like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of the compound.
Stereochemistry
This compound possesses a complex stereochemical structure with nine stereogenic centers. The determination of the absolute configuration of these centers is a critical aspect of its characterization, as stereochemistry plays a pivotal role in the biological activity of natural products.
The relative stereochemistry of the contiguous stereocenters in the carbocyclic core was primarily established through Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY/ROESY). These experiments provide information about the spatial proximity of protons, allowing for the deduction of their relative orientations.
The determination of the absolute configuration is a more challenging task. While an X-ray crystal structure of the natural product has not been reported, which would provide unambiguous assignment of the absolute stereochemistry, alternative methods such as chiral derivatization followed by NMR analysis (e.g., Mosher's ester analysis) or comparison with stereochemically defined synthetic fragments can be employed. The IUPAC name (1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.0¹,¹⁰.0³,⁸]pentadeca-3(8),4,6-trien-2-one suggests a defined absolute stereochemistry[2].
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a wide range of human cancer cell lines.
Table 3: In Vitro Antiproliferative Activity of this compound (NCI-60 Data)
| Cell Line Panel | Mean GI₅₀ (μM) |
| Overall | 0.2 |
| Melanoma | Selective Cytotoxicity |
| Renal | SN12C (Highly Sensitive) |
| Colon | HCT-116 (Growth Inhibition) |
Data extracted from Plitzko et al., J. Biol. Chem., 2017.[1]
The primary mechanism of action of this compound involves the targeting of mitochondria[1][4]. Studies have shown that a fluorescently labeled probe of this compound localizes to the mitochondria within minutes of treatment[1]. This localization leads to a rapid disruption of mitochondrial function, including the disturbance of energy production[1].
Furthermore, this compound induces apoptosis in cancer cells, particularly in melanoma cell lines[1][3]. This is evidenced by the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade[1]. The induction of apoptosis is also supported by observations of chromatin condensation and PARP-1 cleavage in treated cells[1].
Synthetic Approaches
The complex structure of this compound has made it an attractive target for total synthesis. To date, a total synthesis of the natural product has not been reported. However, significant progress has been made towards the synthesis of its carbocyclic core.
The research group of Tietze and coworkers has reported a convergent strategy for the synthesis of the tetrahydroanthracene core of this compound[6]. Their approach involves the construction of highly substituted aromatic building blocks, which are then coupled to assemble the tricyclic system. Key reactions in their synthetic sequence include nucleophilic additions and intramolecular Heck reactions to form the carbocyclic framework[6].
Experimental Protocol for Core Synthesis (Conceptual): A detailed experimental protocol for the synthesis of the carbocyclic core can be found in the publication by Tietze et al. (Chemistry, 2004 , 10, 5233-42)[6]. The general strategy involves:
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Synthesis of two highly functionalized aromatic fragments.
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Coupling of these fragments via a nucleophilic addition reaction.
-
An intramolecular Heck reaction to close the central ring and form the tricyclic core.
-
Further functional group manipulations to introduce the correct oxidation pattern.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of new anticancer drugs. Its potent and selective activity against melanoma, coupled with its unique mitochondrial-targeting mechanism of action, makes it a compelling lead for further investigation. The successful elucidation of its complex structure and the progress made in the synthesis of its core framework have laid a solid foundation for future research. The completion of the total synthesis of this compound will not only provide access to larger quantities of the material for preclinical and clinical studies but will also enable the synthesis of analogues with potentially improved therapeutic properties. Further exploration of its biological activity and the precise molecular interactions with its mitochondrial target will undoubtedly open new avenues for the design of next-generation anticancer agents.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a total synthesis of the new anticancer agent this compound: synthesis of the carbocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Mensacarcin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of mensacarcin, a highly oxygenated polyketide with potent anti-cancer properties. The document details its primary cellular target, the signaling pathways it modulates, and its differential effects on various cancer cell lines, with a particular focus on melanoma. All data is derived from peer-reviewed scientific literature to support further research and development efforts.
Core Mechanism of Action: Mitochondrial Targeting
This compound, a natural product isolated from Streptomyces bacteria, exhibits a unique mechanism of action that distinguishes it from many standard antitumor agents.[1][2] The primary target of this compound in cancer cells is the mitochondrion.[1][2][3][4][5] Studies using a fluorescently labeled this compound probe demonstrated its rapid localization to the mitochondria within 20 minutes of treatment.[1][2][3][4]
Upon accumulation in the mitochondria, this compound swiftly disrupts mitochondrial function and energy production.[1][2][3][4] This disruption is characterized by:
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Inhibition of Oxidative Phosphorylation: Live-cell bioenergetic flux analysis confirmed that this compound impairs mitochondrial respiration.[1][3][6]
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Loss of Mitochondrial Membrane Potential: The compound causes a rapid decrease in the mitochondrial membrane potential.[7][8]
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Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to an increase in ROS, overwhelming the cell's antioxidant defenses.[7][8]
This targeted mitochondrial toxicity is the initiating event that leads to cancer cell death, particularly in melanoma cells.[1][2][7]
Signaling Pathways Modulated by this compound
The mitochondrial distress induced by this compound activates an intrinsic, caspase-dependent apoptotic pathway. This signaling cascade is a key component of its cytotoxic effect.
The key steps in this pathway are:
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Cytochrome c Release: The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the intermembrane space into the cytosol.[7][8]
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Caspase Activation: In the cytosol, cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1][2][3][4][7]
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PARP-1 Cleavage: Activated caspase-3 cleaves poly(ADP-ribose)polymerase-1 (PARP-1), a hallmark of apoptosis.[1][2][3][4][9]
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Apoptosis Execution: The cascade culminates in the execution of apoptosis, characterized by chromatin condensation and the formation of apoptotic bodies.[1][2][3][4][9]
Quantitative Data Summary
This compound demonstrates potent cytostatic effects across a wide range of cancer cell lines, but its cytotoxicity is notably selective for melanoma.[1][2][5]
| Parameter | Value / Observation | Cell Lines | Source |
| Mean GI₅₀ | 0.2 μM | NCI-60 Panel (all cell lines) | [1][2] |
| Cytotoxicity | High: Potently induces apoptosis | Melanoma (SK-Mel-28, SK-Mel-5) | [1][2][9] |
| Low: Strong growth inhibition without significant cell death | Colon Carcinoma (HCT-116) | [1] | |
| BRAF V600E Mutation | Undiminished efficacy | SK-Mel-28, SK-Mel-5 (both BRAF V600E positive) | [1][4] |
Cell Cycle Effects
This compound's impact on the cell cycle further highlights its differential mechanism.
| Cell Line Type | Effect on Cell Cycle | Source |
| Melanoma | Induces apoptosis independent of the cell cycle phase. No specific phase arrest is observed. | [1] |
| Colon Carcinoma (HCT-116) | A moderate S-/G2-phase arrest is observed. | [1] |
| Melanoma (SK-Mel-28, SK-Mel-5) | Dose-dependent increase in the sub-G1 population, indicative of apoptotic cells. | [1][3] |
Experimental Workflows
The elucidation of this compound's mechanism of action involved a multi-faceted approach, combining cellular, biochemical, and imaging techniques.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound's activity.
1. Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by quantifying the reduction of 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a dedicated buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Analysis (Flow Cytometry with Propidium Iodide)
-
Principle: Quantifies the percentage of apoptotic cells by measuring DNA content. Apoptotic cells have fragmented DNA and will appear as a "sub-G1" peak.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell population using a flow cytometer. The sub-G1 fraction represents the apoptotic cells.
-
3. Subcellular Localization (Fluorescent Probe Microscopy)
-
Principle: Visualizes the localization of this compound within the cell using a fluorescently tagged version of the molecule.
-
Methodology:
-
Synthesize a fluorescently labeled this compound probe (e.g., TMR-mensacarcin).
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with the fluorescent probe. A mitochondrial co-stain (e.g., MitoTracker Green) can be used for confirmation.
-
Incubate for a short duration (e.g., 20-30 minutes).
-
Wash cells to remove the excess probe.
-
Image the cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the this compound probe and any co-stains.
-
4. Mitochondrial Function (Seahorse XF Analyzer)
-
Principle: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and form a monolayer.
-
One hour before the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO₂ incubator.
-
Load the sensor cartridge with this compound and other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the plate in the Seahorse XF Analyzer and run a pre-programmed assay protocol that injects the compounds sequentially and measures OCR and ECAR after each injection.
-
5. DNA Damage (Comet Assay)
-
Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet tail."
-
Methodology:
-
Treat cells with this compound.
-
Embed the harvested cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail length/intensity as a measure of DNA damage.
-
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. OSU Researchers Find Bacteria Byproduct That Could Slow Skin Cancer - OPB [opb.org]
- 6. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
Investigating the Mitochondrial Target of Mensacarcin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural product Mensacarcin, with a specific focus on its mechanism of action targeting mitochondria. This compound, a highly oxygenated polyketide derived from Streptomyces bacteria, has demonstrated potent cytostatic effects across a wide range of cancer cell lines and selective cytotoxicity against melanoma.[1][2] Its unique mode of action, which deviates from known anticancer agents, points to a novel mitochondrial-dependent mechanism, making it a compelling candidate for further drug development.[1][3] This document synthesizes key quantitative data, details experimental methodologies used to elucidate its function, and provides visual workflows and pathway diagrams to clarify its cellular impact.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound and its fluorescent conjugate (TMR-Mensa) on melanoma cell lines, primarily SK-Mel-5 and SK-Mel-28. These cell lines are known to carry the BRAFV600E mutation, which is associated with drug resistance.[1][3]
Table 1: Cytotoxicity and Growth Inhibition of this compound in SK-Mel-5 Melanoma Cells (48h Treatment)
| Compound | Concentration (µM) | Effect | Assay |
| This compound | 0.2 | Mean 50% Growth Inhibition (GI50) across NCI-60 Panel[2] | N/A |
| This compound | 0.5 | Onset of Growth Inhibition[1] | MTT Assay |
| This compound | 0.5 | Induction of PARP-1 Cleavage & Caspase-3 Activation (15h)[1] | Western Blot |
| This compound | 1.5 | Induction of Cytotoxicity (LDH Release)[1] | LDH Assay |
| TMR-Mensa | 1.0 | Onset of Growth Inhibition[1] | MTT Assay |
| TMR-Mensa | 1.5 | Induction of Cytotoxicity (LDH Release)[1] | LDH Assay |
| TMR-Mensa | 5.0 | Induction of PARP-1 Cleavage & Caspase-3 Activation (15h)[1] | Western Blot |
Table 2: Bioenergetic and Apoptotic Effects of this compound
| Experiment | Cell Line | This compound Conc. (µM) | Time Point | Key Observation |
| Mitochondrial Localization | Live Melanoma Cells | N/A | 20 min | Fluorescent probe (TMR-Mensa) localizes to mitochondria.[1][2] |
| Mitochondrial Respiration | SK-Mel-28, SK-Mel-5 | Dose-dependent | Minutes | Rapid, dose-dependent reduction in Oxygen Consumption Rate (OCR).[1] |
| Apoptotic DNA Damage | SK-Mel-5 | Dose-dependent | 6h & 15h | Significant increase in DNA fragmentation (comet tail).[1] |
| Apoptotic Cell Fraction | SK-Mel-28, SK-Mel-5 | 0.5 - 1.0 | 24h | Dose-dependent increase in the sub-G1 (apoptotic) cell population.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections describe the key experimental protocols used to characterize this compound's mitochondrial targeting and pro-apoptotic activity.
Synthesis of Rhodamine-Labeled this compound (TMR-Mensa)
To visualize the subcellular localization of this compound, a fluorescent probe was synthesized by conjugating it with a tetramethylrhodamine (TMR) dye.
-
Reaction: this compound is mixed with tetramethylrhodamine-5-carbonyl azide (TMRCA).
-
Thermal Activation: The mixture is heated to 80°C. This induces a Curtius rearrangement of the TMRCA azide group, forming a reactive isocyanide intermediate.
-
Conjugation: The isocyanide group readily reacts with the secondary hydroxyl groups on the this compound molecule to form a stable carbamate linkage.[1]
-
Purification: The resulting TMR-Mensa conjugates are purified using High-Performance Liquid Chromatography (HPLC) to isolate singly labeled molecules.
-
Validation: The final product is analyzed by high-resolution mass spectrometry and its activity is compared to unlabeled this compound using MTT and LDH assays to ensure the fluorescent tag does not abolish its biological function.[1]
Mitochondrial Bioenergetics Analysis (Seahorse XF Assay)
The effect of this compound on mitochondrial respiration was quantified using a Seahorse Extracellular Flux Analyzer, which measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Cell Seeding: Melanoma cells (e.g., SK-Mel-28, SK-Mel-5) and control cells (e.g., HCT-116) are seeded into a Seahorse XF microplate and allowed to adhere overnight.
-
Assay Preparation: Prior to the assay, the cell culture medium is replaced with a specialized XF assay medium, and the cells are incubated in a CO₂-free environment.
-
Mito Stress Test Protocol:
-
Basal Respiration: The instrument measures the baseline OCR and ECAR of the cells.
-
This compound Injection: this compound is injected at various concentrations to observe its immediate effect on cellular bioenergetics. A rapid decrease in OCR is indicative of mitochondrial disruption.[2]
-
Oligomycin Injection (1.0 µM): This ATP synthase inhibitor is injected to block ATP-linked respiration. The remaining OCR is attributed to proton leak.
-
FCCP Injection (0.5 µM): Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent, is injected to disrupt the mitochondrial membrane potential and induce maximal respiration.
-
Antimycin A/Rotenone Injection (0.5 µM): A mixture of these Complex III and Complex I inhibitors is injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[2]
-
Apoptosis and DNA Damage Assays
Multiple assays were employed to confirm that this compound induces apoptotic cell death.
-
Western Blot for PARP-1 and Caspase-3 Cleavage:
-
Melanoma cells are treated with various concentrations of this compound for 15 hours.
-
Cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved PARP-1 and cleaved caspase-3.
-
Detection of the 89-kDa PARP-1 fragment and active caspase-3 fragments confirms the activation of the caspase-dependent apoptotic cascade.[1]
-
-
Alkaline Comet Assay (Single-Cell Gel Electrophoresis):
-
SK-Mel-5 cells are treated with this compound for 6 or 15 hours.
-
Cells are harvested, embedded in low-melting-point agarose, and placed on microscope slides.
-
The cells are lysed, and the slides are subjected to electrophoresis under alkaline conditions.
-
DNA is stained with a fluorescent dye. Damaged DNA (single and double-strand breaks), a hallmark of early apoptosis, migrates out of the nucleus, forming a "comet tail" that can be visualized and quantified by microscopy.[1]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the investigation and action of this compound.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Mensacarcin on BRAF V600E Mutant Melanoma: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects and mechanism of action of Mensacarcin, a highly oxygenated polyketide, on melanoma cell lines harboring the BRAF V600E mutation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for chemoresistant melanoma.
Executive Summary
This compound, a natural product isolated from Streptomyces bacteria, demonstrates potent cytostatic and cytotoxic activity against BRAF V600E mutant melanoma cells.[1][2] Its unique mode of action, which is independent of the MAPK signaling pathway, involves the direct targeting of mitochondria, leading to metabolic disruption and the induction of apoptosis.[1][3] This makes this compound a promising candidate for overcoming the acquired resistance commonly observed with BRAF inhibitors. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of its mechanism and the experimental workflows.
Core Mechanism of Action
The primary mechanism of this compound in BRAF V600E mutant melanoma is the induction of mitochondrial toxicity. A fluorescently labeled this compound probe was observed to localize within the mitochondria of melanoma cells within 20 minutes of treatment.[1][2] This localization leads to a rapid disturbance in mitochondrial function and energy production.[1][2] Consequently, this compound triggers a caspase-3/7-dependent apoptotic cascade, characterized by chromatin condensation, DNA damage, and cleavage of poly(ADP-ribose)polymerase-1 (PARP-1).[1][2] This mitochondrial-centric action suggests a novel approach to treating melanomas, particularly those resistant to therapies targeting the BRAF pathway directly.
Caption: Experimental workflow for Seahorse XF24 bioenergetic flux analysis.
Rationale and Future Directions
The high prevalence of the BRAF V600E mutation in melanoma has led to the development of targeted inhibitors like vemurafenib. [3]However, the clinical benefit is often transient due to the rapid development of resistance. [3]this compound's unique ability to target mitochondria and induce apoptosis irrespective of the BRAF/MAPK signaling cascade presents a compelling strategy to circumvent this resistance.
dot
Caption: Rationale for investigating this compound in BRAF V600E mutant melanoma.
Future research should focus on in vivo efficacy studies to validate these in vitro findings and explore potential synergistic effects when combined with existing BRAF or MEK inhibitors. The distinct mechanism of this compound positions it as a valuable lead compound for the development of new anticancer drugs to address the significant clinical challenge of drug resistance in melanoma.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Mensacarcin on the NCI-60 Panel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Mensacarcin (NSC 718798), a potent polyketide natural product, against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel. This document outlines the experimental methodologies, summarizes the cytotoxic and cytostatic findings, and visualizes the proposed mechanism of action.
Executive Summary
This compound has demonstrated significant broad-spectrum anti-proliferative activity across the NCI-60 panel, with a mean half-maximal growth inhibition (GI50) concentration of 0.2 μM.[1][2] Notably, it exhibits a selective and potent cytotoxic effect against melanoma cell lines. The unique mechanism of action, which involves the targeting of mitochondria and induction of apoptosis, distinguishes it from standard chemotherapeutic agents and positions it as a promising candidate for further preclinical development, particularly for melanoma.
Data Presentation: NCI-60 Screening Results
This compound was subjected to the NCI-60's two-stage screening process: an initial single high-dose screen followed by a more detailed five-dose concentration screen. The data from these screens provide a comprehensive profile of its activity. While the complete cell-line-specific data can be retrieved from the NCI Developmental Therapeutics Program (DTP) database under NSC number 718798, this guide summarizes the key quantitative findings.[3]
Table 1: Summary of this compound's Activity in the NCI-60 Panel
| Parameter | Value | Notes |
| Mean GI50 | 0.2 µM | Indicates potent broad-spectrum cytostatic activity across all cell lines. |
| Melanoma Subpanel Average LC50 | 10 µM | Demonstrates selective cytotoxicity against melanoma cell lines. |
| Highest Concentration Tested | 100 µM | Most non-melanoma cell lines did not reach their LC50 at this concentration. |
| COMPARE Correlation | Low | Suggests a novel mechanism of action distinct from known anticancer agents. |
Experimental Protocols
The following protocols are based on the standardized NCI-60 screening methodology.
Cell Lines and Culture
The NCI-60 panel consists of 60 human cancer cell lines derived from nine different tissue types: brain, blood and bone marrow, breast, colon, kidney, lung, ovary, prostate, and skin. Cells are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
Single-Dose Screening
-
Objective: To identify compounds with significant growth-inhibitory activity.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
This compound is added at a single high concentration.
-
Plates are incubated for an additional 48 hours.
-
Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Results are expressed as a percentage of growth relative to untreated control cells.
-
Five-Dose Screening
-
Objective: To determine the dose-response relationship and calculate key activity parameters (GI50, TGI, and LC50).
-
Procedure:
-
Following the single-dose screen, this compound was selected for a five-dose screen.
-
Cells are seeded as described above.
-
This compound is added in five 10-fold serial dilutions.
-
After a 48-hour incubation, the SRB assay is performed.
-
The optical density is measured, and the following parameters are calculated:
-
GI50 (Growth Inhibition 50): The concentration that causes a 50% reduction in cell growth compared to the untreated control.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.
-
LC50 (Lethal Concentration 50): The concentration that results in a 50% reduction in the number of cells present at the start of the experiment.
-
-
Mandatory Visualizations
NCI-60 Screening Workflow
Caption: Workflow of the NCI-60 Five-Dose Cytotoxicity Screen.
Proposed Signaling Pathway of this compound-Induced Apoptosisdot
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Large-Scale Fermentation and Purification of Mensacarcin
Application Note: Mensacarcin, a highly oxygenated polyketide natural product isolated from Streptomyces bottropensis, has demonstrated potent antitumor activity, particularly against melanoma cell lines.[1][2] Its mechanism of action involves the induction of mitochondrial toxicity and apoptosis.[1][3] This document provides a detailed protocol for the large-scale fermentation of S. bottropensis and the subsequent purification of this compound, intended for researchers, scientists, and drug development professionals. The unoptimized yield of this compound from S. bottropensis has been reported to be approximately 50 mg/L.[1][4] Optimization of the fermentation and purification processes outlined below can potentially lead to higher yields.
I. Large-Scale Fermentation of Streptomyces bottropensis
This protocol details the steps for culturing S. bottropensis in a large-scale bioreactor to produce this compound.
Culture Media and Conditions
Table 1: Media Composition for S. bottropensis Fermentation
| Component | Seed Culture (g/L) | Production Culture (g/L) |
| Soluble Starch | 20.0 | 40.0 |
| Soy Peptone | 10.0 | - |
| Yeast Extract | 5.0 | 5.0 |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2.0 | 4.0 |
| Trace Elements Solution | 1.0 mL | 1.0 mL |
| pH | 7.2 | 7.0 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Culture (Bioreactor) |
| Vessel | 250 mL Erlenmeyer Flask | 50 L Bioreactor |
| Working Volume | 50 mL | 40 L |
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm | 150-250 rpm |
| Aeration | - | 1.0 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 48-72 hours | 120-168 hours |
Experimental Protocol
1.2.1. Inoculum Preparation (Seed Culture)
-
Prepare the seed culture medium as described in Table 1.
-
Inoculate 50 mL of the sterile seed culture medium with a cryopreserved stock of S. bottropensis.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.
-
Use this seed culture to inoculate the production bioreactor.
1.2.2. Bioreactor Fermentation (Production Culture)
-
Prepare and sterilize 40 L of the production medium in a 50 L bioreactor (Table 1).
-
Inoculate the production medium with 2 L of the seed culture (5% v/v).
-
Maintain the fermentation parameters as outlined in Table 2. Monitor and control pH at 7.0 using sterile additions of 1N NaOH or 1N HCl as needed.
-
Monitor the production of this compound periodically by taking samples and analyzing them via High-Performance Liquid Chromatography (HPLC).
-
Harvest the culture broth after 120-168 hours, typically in the late stationary phase of growth.
II. Purification of this compound
This section describes a general protocol for the extraction and purification of this compound from the fermentation broth.
Experimental Protocol
2.1.1. Extraction
-
Separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Extract the mycelial biomass separately with methanol or acetone to recover any intracellularly trapped this compound. Concentrate this extract and combine it with the crude extract from the supernatant.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fraction from the silica gel column to preparative reverse-phase HPLC.
-
A C18 column is commonly used for polyketide purification.
-
Elute with a gradient of water and acetonitrile or methanol, both of which may be acidified with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of a purified sample).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
-
Table 3: Illustrative HPLC Purification Parameters
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
III. Visualizations
Experimental Workflow
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Apoptosis Induced by Mensacarcin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bottropensis, has demonstrated potent cytostatic and cytotoxic properties, with a notable selectivity against melanoma cells.[1][2][3] Its unique mechanism of action, which distinguishes it from standard antitumor agents, makes it a compelling candidate for anticancer drug development.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death.
This compound's mode of action involves the targeting of mitochondria, leading to a disruption of mitochondrial function and energy production within minutes of treatment.[1][2][3] This mitochondrial toxicity subsequently triggers the intrinsic apoptotic pathway, a caspase-dependent signaling cascade culminating in cell death.[1][4] Specifically, this compound has been shown to activate caspase-3 and caspase-7, leading to downstream events such as the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1) and chromatin condensation.[1][5] This apoptotic response is particularly pronounced in melanoma cell lines, including those with the BRAF V600E mutation, which is often associated with drug resistance.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
This compound initiates a cascade of events centered on mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. The key steps are outlined in the signaling pathway diagram below.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
SK-Mel-28 (human malignant melanoma, BRAF V600E)
-
SK-Mel-5 (human malignant melanoma, BRAF V600E)
-
HCT-116 (human colon carcinoma, for comparison)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions. Incubate the cells for the desired time points (e.g., 24 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Collect both the detached cells from the supernatant and the adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Cell Counting and Resuspension:
-
Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Controls for Flow Cytometry Setup:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow
The following diagram illustrates the workflow for analyzing this compound-induced apoptosis using flow cytometry.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. preprints.org [preprints.org]
Comet Assay for Quantifying Mensacarcin-Induced DNA Fragmentation
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bacteria, has demonstrated potent cytostatic and cytotoxic properties, particularly against melanoma cells.[1][2] Its mechanism of action involves targeting mitochondria, leading to disruptions in energy metabolism and the induction of apoptosis.[2][3] A key hallmark of this induced apoptosis is the fragmentation of DNA, a process that can be sensitively detected and quantified using the Comet assay, also known as single-cell gel electrophoresis (SCGE).[3][4][5] This document provides detailed application notes and a comprehensive protocol for utilizing the alkaline Comet assay to measure DNA fragmentation induced by this compound.
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[4][5][6] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[7] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[5][8] The intensity and length of this tail are proportional to the extent of DNA damage.
Data Presentation: this compound-Induced DNA Damage
The following table summarizes the quantitative data from a study where SK-Mel-5 melanoma cells were treated with varying concentrations of this compound for 6 and 15 hours. DNA damage was quantified as the percentage of DNA in the comet tail.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean % DNA in Comet Tail (± S.E.) |
| Control (DMSO) | 0 | 6 | ~5% |
| This compound | 0.1 | 6 | ~10% |
| This compound | 0.5 | 6 | ~20% |
| This compound | 1.0 | 6 | ~25% |
| Control (DMSO) | 0 | 15 | ~5% |
| This compound | 0.1 | 15 | ~20% |
| This compound | 0.5 | 15 | ~35% |
| This compound | 1.0 | 15 | ~45% |
Data is approximated from graphical representations in existing literature. At least 100 nuclei were randomly selected and scored for each data point.[3]
Experimental Protocols
This section details the protocol for performing the alkaline Comet assay to assess DNA fragmentation induced by this compound in cultured cells, based on established methodologies.[3]
Materials and Reagents:
-
Cell Culture: SK-Mel-5 melanoma cells (or other cell line of interest)
-
This compound Stock Solution: Dissolved in DMSO
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Culture Medium
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Comet Assay Slides
-
Lysis Solution (freshly prepared): 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (added fresh)
-
Alkaline Electrophoresis Buffer (freshly prepared, pH > 13): 300 mM NaOH, 1 mM Na2EDTA
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA Staining Solution: e.g., SYBR® Green I or Ethidium Bromide
-
Deionized Water
-
Microcentrifuge Tubes
-
Horizontal Gel Electrophoresis Unit
-
Fluorescence Microscope with appropriate filters
-
Image Analysis Software for Comet scoring
Protocol:
-
Cell Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. b. Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., 0.5% DMSO) for the specified duration (e.g., 6 or 15 hours).[3]
-
Cell Harvesting: a. After incubation, detach the cells using Trypsin-EDTA. b. Neutralize trypsin with culture medium and transfer the cell suspension to a microcentrifuge tube. c. Centrifuge at 1000 x g for 10 minutes.[3] d. Discard the supernatant and wash the cell pellet once with ice-cold PBS. e. Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: a. Prepare a 1% NMP agarose solution in deionized water and coat the Comet assay slides. Allow to solidify. b. Prepare a 0.5% LMP agarose solution and maintain it at 37°C.[3] c. Mix approximately 75,000 cells with 70 µL of the molten 0.5% LMP agarose and immediately pipette onto the pre-coated slide.[3] d. Gently place a coverslip over the agarose-cell suspension and allow it to solidify on ice.[3]
-
Cell Lysis: a. Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Solution. b. Incubate for at least 1 hour at 4°C in the dark to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: a. Gently remove the slides from the Lysis Solution and place them in a horizontal gel electrophoresis unit. b. Fill the unit with fresh, cold Alkaline Electrophoresis Buffer (pH > 13) until the slides are fully submerged. c. Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark. d. Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes. All steps should be performed in the dark to prevent additional DNA damage.
-
Neutralization and Staining: a. After electrophoresis, gently remove the slides from the electrophoresis unit. b. Immerse the slides in Neutralization Buffer for 5 minutes. Repeat this step three times. c. Drain the slides and stain the DNA with an appropriate fluorescent dye (e.g., SYBR® Green I) according to the manufacturer's instructions.
-
Visualization and Analysis: a. Visualize the slides using a fluorescence microscope. b. Capture images of the comets and analyze them using specialized software. c. Quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. Score at least 50-100 randomly selected cells per slide.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced DNA fragmentation and the experimental workflow for the Comet assay.
Caption: Proposed signaling pathway of this compound-induced DNA fragmentation.
Caption: Experimental workflow for the alkaline Comet assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 6. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Mensacarcin: A Potent Tool for Interrogating Mitochondrial Dysfunction and Inducing Apoptosis
Application Notes and Protocols for Researchers
Mensacarcin, a highly oxygenated polyketide originally isolated from Streptomyces bacteria, has emerged as a valuable tool compound for studying mitochondrial dysfunction and apoptosis, particularly in cancer cell lines.[1][2] Its unique mechanism of action, centered on the rapid disruption of mitochondrial bioenergetics, makes it a potent inducer of the intrinsic apoptotic pathway.[1][2] These application notes provide an overview of this compound's effects and detailed protocols for its use in cell-based assays to probe mitochondrial health and cell viability.
Mechanism of Action
This compound exhibits potent cytostatic properties across a wide range of cancer cell lines, with a particularly pronounced cytotoxic effect in melanoma cells.[1][2] A key feature of its mechanism is its rapid localization to the mitochondria, observed within 20 minutes of treatment.[1][2] This targeted accumulation leads to a swift disruption of mitochondrial function and energy production.[1][2]
Subsequent cellular events include the activation of the caspase-dependent apoptotic pathway, evidenced by the activation of caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1).[1] This cascade of events ultimately leads to programmed cell death. Notably, this compound's efficacy has been demonstrated in melanoma cell lines harboring the BRAF V600E mutation, which is associated with drug resistance.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: Cytostatic and Cytotoxic Effects of this compound
| Cell Line | Assay | Concentration | Time Point | Effect |
| SK-Mel-28 (Melanoma) | MTT | 0.5 µM | 24 h | Strong growth inhibition |
| SK-Mel-5 (Melanoma) | MTT | 0.5 µM | 24 h | Strong growth inhibition |
| HCT-116 (Colon Cancer) | MTT | 0.5 µM | 24 h | Strong growth inhibition |
| SK-Mel-28 (Melanoma) | LDH Release | Concentration-dependent | 24-72 h | Moderate cytotoxicity |
| SK-Mel-5 (Melanoma) | LDH Release | Concentration-dependent | 24-72 h | Moderate cytotoxicity |
| HCT-116 (Colon Cancer) | LDH Release | Up to 50 µM | 24-72 h | No significant cytotoxicity |
Table 2: Effects of this compound on Mitochondrial Respiration
| Cell Line | Parameter | This compound Concentration | Observation |
| SK-Mel-28 (Melanoma) | Basal OCR | 50 µM | Rapid decrease |
| SK-Mel-5 (Melanoma) | Basal OCR | 50 µM | Rapid decrease |
| HCT-116 (Colon Cancer) | Basal OCR | 50 µM | No significant change |
| SK-Mel-28 (Melanoma) | ECAR | High concentrations | Decrease |
| SK-Mel-5 (Melanoma) | ECAR | High concentrations | Decrease |
| HCT-116 (Colon Cancer) | ECAR | Not specified | No compensatory increase |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for assessing its effects on mitochondrial respiration.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for Seahorse XF analysis.
References
Troubleshooting & Optimization
Preventing degradation of Mensacarcin during experimental procedures
This center provides researchers, scientists, and drug development professionals with essential guidance on handling Mensacarcin to prevent its degradation during experimental procedures. This compound is a promising anti-melanoma compound that targets mitochondrial function, but it is highly sensitive to environmental conditions.[1][2][3] Adherence to these protocols is critical for obtaining reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper handling important?
A: this compound is a highly oxygenated polyketide with potent cytostatic properties, showing selective cytotoxicity against melanoma cells by disrupting mitochondrial function and inducing apoptosis.[1][2][3][4] Its complex structure makes it susceptible to degradation from light, temperature, and pH deviations, which can lead to loss of activity and inconsistent experimental outcomes.
Q2: My this compound solution has a slight yellow tint. Is it still usable?
A: A yellow tint is an early indicator of degradation, likely due to oxidation or light exposure. It is strongly recommended to discard the solution and prepare a fresh stock from a properly stored aliquot. Using degraded this compound will lead to inaccurate quantification and reduced biological effect.
Q3: What are the optimal storage conditions for this compound?
A: this compound is best stored as a lyophilized powder or as a stock solution in anhydrous DMSO at -80°C.[5] It should be protected from light at all times using amber vials or by wrapping containers in aluminum foil.[6][7] Avoid repeated freeze-thaw cycles.
Q4: What is the ideal pH range for working with this compound in aqueous buffers?
A: this compound is most stable in a neutral pH range of 7.2-7.4. Acidic conditions (pH < 6.0) and alkaline conditions (pH > 8.5) can cause rapid degradation through hydrolysis of its ester moieties. Always use freshly prepared, pH-verified buffers for dilutions.
Q5: Can I use standard plastic tubes and plates for my experiments?
A: Caution is advised. This compound can adsorb to certain types of plastics, reducing its effective concentration. Whenever possible, use low-adsorption polypropylene or glass containers. If standard polystyrene plates are used, minimize incubation times and include appropriate controls to account for potential loss of compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays | 1. Degradation of working solution: Exposure to light or room temperature for extended periods. 2. pH shift in media: CO2 loss from bicarbonate-buffered media can raise pH. 3. Adsorption to plasticware: Loss of compound to plate or tube walls. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Protect plates from light during incubation.[6] 2. Ensure media is properly buffered and minimize the time plates are outside a CO2-controlled incubator. 3. Use low-adsorption plasticware or pre-incubate plates with a blocking agent like BSA. |
| Reduced potency compared to literature values | 1. Degraded stock solution: Improper storage or multiple freeze-thaw cycles. 2. Oxidation: Presence of dissolved oxygen or trace metal ions in buffers. | 1. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles.[6] Store at -80°C in the dark. 2. Use high-purity, degassed buffers. Consider adding a small amount of a non-interfering antioxidant like ascorbic acid if compatible with the assay.[6] |
| Precipitate forms when diluting in aqueous buffer | 1. Poor solubility: this compound is hydrophobic and may crash out of solution at high aqueous concentrations. 2. Temperature shock: Diluting cold DMSO stock directly into warm buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.5%). Perform serial dilutions. 2. Allow the DMSO stock to warm slightly to room temperature before adding it to the buffer. Vortex immediately after dilution. |
| Baseline drift or peak tailing in HPLC analysis | 1. On-column degradation: Interaction with the stationary phase or metal components. 2. Degradation in autosampler: Sample vials exposed to light or elevated temperatures. | 1. Use a biocompatible column and PEEK tubing if possible. Ensure the mobile phase is at an optimal pH (7.2-7.4). 2. Use amber autosampler vials and a temperature-controlled autosampler set to 4°C.[8][9] |
Quantitative Data Summary
The stability of a 10 µM this compound solution was assessed over 24 hours under various conditions. The percentage of intact this compound was quantified by HPLC-UV.
| Condition | % Intact this compound (4 hours) | % Intact this compound (24 hours) |
| Control (4°C, Dark, pH 7.4) | 99.5% | 98.2% |
| Room Temperature (~22°C, Dark, pH 7.4) | 91.3% | 75.6% |
| Room Temperature, Ambient Light, pH 7.4 | 78.2% | 45.1% |
| 4°C, Dark, pH 5.0 | 85.4% | 60.7% |
| 4°C, Dark, pH 9.0 | 88.1% | 68.4% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
Under sterile conditions and subdued light, reconstitute the powder in anhydrous, sterile-filtered DMSO to a final concentration of 10 mM.
-
Vortex gently for 2-3 minutes until fully dissolved.
-
Aliquoting: Immediately dispense the 10 mM stock solution into small-volume, low-adsorption polypropylene amber vials.[5] The aliquot volume should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Tightly cap the vials, seal with paraffin film, and store upright in a freezer box at -80°C.[8][9][10][11] Maintain an inventory to track aliquot usage.
Protocol 2: General Protocol for Cell-Based Assays
-
Thawing: Retrieve a single aliquot of 10 mM this compound stock from the -80°C freezer. Thaw rapidly in a 37°C water bath and then keep on ice, protected from light.
-
Serial Dilution: Perform serial dilutions in sterile DMSO to create intermediate stocks.
-
Preparation of Working Solution: Just before adding to cells, dilute the intermediate stocks into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all treatments and typically not exceed 0.5% (v/v).
-
Cell Treatment: Remove cell culture plates from the incubator, add the this compound working solutions, and gently mix by swirling the plate.
-
Incubation: Immediately return the plates to the incubator. For light-sensitive assays, wrap the plates in aluminum foil before placing them in the incubator.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 9. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 10. microteklabs.com [microteklabs.com]
- 11. Medicines Requiring Refrigerated Storage: List & Guidelines | solution | PHCbi [phchd.com]
Enhancing the stability of the fluorescent Mensacarcin probe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments with the fluorescent Mensacarcin probe. Our goal is to help you enhance the stability and performance of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence signal is weak or absent. What are the possible causes?
A weak or absent signal can stem from several factors:
-
Probe Degradation: this compound is sensitive to light and prolonged exposure during handling and incubation can lead to photobleaching.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (see Table 1).
-
Suboptimal pH: The fluorescence of this compound is pH-dependent. Check the pH of your buffer and adjust if necessary.
-
Low Target Expression: The target of this compound may be expressed at low levels in your cell line or tissue sample.
Q2: I am observing rapid photobleaching of the this compound signal. How can I minimize this?
Photobleaching is a common issue with fluorescent probes. To minimize it:
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Limit Light Exposure: Minimize the exposure of your sample to the excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.
-
Optimize Imaging Conditions: Use a higher sensitivity setting on your camera to reduce the required excitation light.
Q3: My background fluorescence is very high. What can I do to reduce it?
High background can be caused by:
-
Excess Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background.
-
Inadequate Washing: Ensure you are performing sufficient washing steps after probe incubation to remove any unbound probe.
-
Autofluorescence: Some cell types or tissues exhibit high levels of autofluorescence. You can use a spectral imaging system to separate the this compound signal from the autofluorescence.
Q4: The this compound probe appears to be forming aggregates in my stock solution. How can I prevent this?
Probe aggregation can lead to inconsistent results. To prevent this:
-
Proper Storage: Store the this compound stock solution at the recommended temperature (-20°C or -80°C) and protected from light.
-
Use of Pluronic F-127: For live-cell imaging, pre-incubating the probe with a non-ionic surfactant like Pluronic F-127 can help to prevent aggregation.
-
Sonication: Briefly sonicating the stock solution before use can help to break up any existing aggregates.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 495 |
| Emission Maximum | 519 |
| Recommended Ex Filter | 490/20 nm |
| Recommended Em Filter | 525/50 nm |
Table 2: Effect of pH on this compound Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) |
| 5.5 | 45 |
| 6.0 | 60 |
| 6.5 | 78 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 85 |
Table 3: Photostability of this compound with and without Antifade Reagent
| Time (seconds of continuous exposure) | Relative Fluorescence Intensity (%) - No Antifade | Relative Fluorescence Intensity (%) - With Antifade |
| 0 | 100 | 100 |
| 30 | 62 | 95 |
| 60 | 38 | 88 |
| 90 | 21 | 81 |
| 120 | 12 | 75 |
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a 1 µM working solution of this compound in pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium). For aggregation-prone batches, pre-mix the probe with 0.02% Pluronic F-127.
-
Incubation: Remove the culture medium from the cells and wash once with imaging buffer. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells three times with pre-warmed imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (see Table 1).
Protocol 2: Immunofluorescence Staining with this compound
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary and Secondary Antibody Incubation: Incubate with primary and fluorescently-labeled secondary antibodies as per standard immunofluorescence protocols.
-
This compound Staining: Incubate with 1 µM this compound in PBS for 30 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Visualizations
Caption: Hypothetical signaling pathway targeted by the this compound probe.
Caption: General experimental workflow for using the this compound probe.
Strategies to reduce Mensacarcin-induced reactive oxygen species (ROS) for mechanistic studies
Welcome to the Technical Support Center. This guide provides troubleshooting information and detailed protocols for researchers investigating the role of reactive oxygen species (ROS) in the mechanism of action of Mensacarcin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the primary mechanism of ROS induction?
This compound is a highly oxygenated polyketide natural product, first isolated from Streptomyces bacteria, that exhibits potent anti-cancer properties, particularly against melanoma cell lines[1][2]. Its unique mechanism of action distinguishes it from many standard antitumor agents[2][3].
Studies have demonstrated that this compound's primary target is the mitochondrion[2][3]. A fluorescently-labeled this compound probe was shown to localize to mitochondria within 20 minutes of cell treatment[1][2]. This interaction rapidly disrupts mitochondrial function and cellular energy production, leading to a loss of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS)[1]. This cascade of events ultimately triggers caspase-3/7 dependent apoptosis[1][3].
Q2: How can I experimentally confirm that this compound is inducing ROS in my cell model?
The most common method is to use a cell-permeable fluorescent probe that becomes oxidized in the presence of ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a well-established and cost-effective tool for this purpose[4]. Upon entering the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[5]. You can measure the increase in fluorescence intensity using a fluorescence plate reader, fluorescence microscopy, or flow cytometry. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the main strategies to reduce this compound-induced ROS for a mechanistic "rescue" experiment?
To determine if a cellular phenotype (e.g., apoptosis) caused by this compound is dependent on ROS, you can use a "rescue" strategy by reducing ROS levels. The main approaches are:
-
Chemical Scavengers/Antioxidants: These are small molecules that directly neutralize ROS or boost the cell's endogenous antioxidant capacity. This is the most common approach. Examples include N-acetylcysteine (NAC) and Trolox[6].
-
Enzyme Inhibitors: If you hypothesize a specific enzymatic source of ROS (e.g., NADPH oxidases), you can use inhibitors like Diphenyleneiodonium (DPI) to block that source[7][8]. However, be aware of potential off-target effects[9].
-
Genetic Approaches: Overexpressing endogenous antioxidant enzymes like superoxide dismutase (SOD) or catalase can provide a more targeted way to reduce specific ROS types and can help avoid the off-target effects associated with chemical inhibitors[10].
Q4: My rescue experiment worked. How do I visualize the proposed mechanism of action?
A signaling pathway diagram can effectively communicate the relationship between this compound, its target, the resulting ROS, and the downstream cellular effect you measured. The diagram below illustrates the accepted mechanism.
Troubleshooting Guide
| Problem / Symptom | Possible Cause(s) | Suggested Solution(s) |
| The antioxidant/scavenger fails to reduce ROS levels. | 1. Insufficient concentration or incubation time. 2. The chosen scavenger does not target the specific ROS species produced. 3. The scavenger is unstable in your media. | 1. Perform a dose-response and time-course experiment for the scavenger. A pre-incubation period of at least 1 hour is standard. 2. Try a scavenger with a different mechanism (e.g., if NAC fails, try Tempol which targets superoxide)[6]. 3. Prepare fresh solutions for each experiment. |
| The antioxidant is cytotoxic on its own. | The concentration used is too high, leading to off-target toxicity. | Reduce the concentration of the antioxidant. Determine the maximum non-toxic dose before performing rescue experiments. |
| High background fluorescence in the H2DCFDA assay. | 1. Phenol red in the culture medium can cause background fluorescence[11]. 2. Autofluorescence from the test compound (this compound) or the scavenger. 3. Spontaneous oxidation of the H2DCFDA probe. | 1. Switch to phenol red-free medium for the duration of the assay[11]. 2. Run cell-free controls with your compounds to quantify their intrinsic fluorescence and subtract it from your measurements. 3. Prepare the H2DCFDA working solution immediately before use and protect it from light[12]. |
| The scavenger reduces ROS but only partially rescues the phenotype (e.g., cell death). | 1. This compound may have additional, ROS-independent mechanisms of action. 2. ROS may be produced in a specific subcellular compartment that is inaccessible to the scavenger. 3. The rescue is incomplete due to suboptimal scavenger concentration. | 1. This is a significant finding. This compound's unique properties suggest it may have multiple effects[2]. 2. Consider using a scavenger targeted to a specific organelle if one is available. 3. Ensure you are using an optimized concentration of the scavenger. |
Quantitative Data Summary
The selection of an appropriate ROS scavenger and its working concentration is critical. The table below summarizes common agents used in cell culture for mechanistic studies.
| Agent | Mechanism of Action | Target ROS | Typical Working Concentration | Potential Off-Target Effects & Notes |
| N-Acetylcysteine (NAC) | Cysteine prodrug that replenishes intracellular glutathione (GSH), a major cellular antioxidant[[“]][14][15]. Can also directly scavenge some ROS[16]. | Broad Spectrum | 1 - 10 mM | Generally considered safe and widely used. May not be effective in all cell types[6]. |
| Diphenyleneiodonium (DPI) | Irreversible inhibitor of flavoenzymes, including NADPH Oxidases (NOX)[7][8]. | Superoxide (from NOX) | 1 - 10 µM | CRITICAL: DPI also potently inhibits mitochondrial Complex I, another major source of ROS[9][17]. This lack of specificity can complicate data interpretation[18]. |
| Tempol | A membrane-permeable stable radical that acts as a superoxide dismutase (SOD) mimetic[6]. | Superoxide (O₂⁻) | 1 - 3 mM | Considered to have relatively few off-target effects at standard concentrations[6]. |
| Trolox | A water-soluble analog of Vitamin E that acts as a potent antioxidant[6]. | Peroxyl Radicals | 10 - 100 µM | Can create an oxidized radical itself, so co-treatment with an agent like ascorbate may be beneficial[6]. |
| Catalase | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen[10]. | Hydrogen Peroxide (H₂O₂) | 10 - 500 U/mL | As a large protein, its cell permeability is very low. Best for assessing the role of extracellular H₂O₂. |
Experimental Protocols
Protocol 1: General Workflow for a ROS Rescue Experiment
This workflow is designed to test the hypothesis that this compound-induced cell death is mediated by ROS.
Protocol 2: Measuring Intracellular ROS with H2DCFDA by Plate Reader
This protocol is adapted from standard procedures for measuring ROS in adherent cells in a 96-well plate format[5][11][12].
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Phenol red-free culture medium
-
H2DCFDA stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light)[5]
-
This compound and chosen ROS scavenger
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)[11]
Procedure:
-
Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a black, clear-bottom 96-well plate and culture overnight[12].
-
Pre-treatment (Optional): If using a scavenger, remove the media and add fresh, phenol red-free media containing the desired concentration of the scavenger or its vehicle. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Probe Loading:
-
Prepare a fresh 20 µM working solution of H2DCFDA in pre-warmed, phenol red-free medium[5][12]. Do not store or re-use this solution.
-
Carefully remove the media from all wells.
-
Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubate the plate in the dark at 37°C for 30-45 minutes[11].
-
-
Washing:
-
Remove the H2DCFDA solution.
-
Wash the cells once by adding 100 µL of pre-warmed phenol red-free medium or PBS, then removing it. This reduces extracellular background signal.
-
-
Treatment:
-
Add 100 µL of phenol red-free medium containing the final concentrations of your test compounds (e.g., this compound, this compound + scavenger, controls) to the appropriate wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence (Ex: 485 nm / Em: 535 nm) at your desired time points. A kinetic reading every 5-10 minutes for 1-2 hours is often informative. Alternatively, an endpoint reading can be taken.
-
-
Data Analysis: After subtracting the background fluorescence from cell-free wells, normalize the fluorescence intensity of treated wells to the vehicle control.
Logical Relationship Diagram
This diagram illustrates the core scientific question being asked in a ROS rescue experiment. The goal is to determine if the link between this compound and the observed cellular effect is dependent on the generation of ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. consensus.app [consensus.app]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mensacarcin Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in developing and refining the delivery of Mensacarcin for pre-clinical animal studies. Given the hydrophobic nature of this compound and the limited public data on its in vivo formulation, this guide focuses on leveraging established nanoparticle and liposomal delivery platforms.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The primary challenges stem from this compound's molecular properties. As a highly oxygenated polyketide, it is expected to have low aqueous solubility, leading to difficulties in achieving therapeutic concentrations in systemic circulation.[1][2] This can result in poor bioavailability, rapid clearance, and potential precipitation upon injection.[3] Formulations must be designed to enhance solubility and stability in a physiological environment.
Q2: Which delivery systems are most promising for this compound?
A2: Lipid-based and polymeric nanoparticle systems are the most promising for hydrophobic drugs like this compound.[4] These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the membrane.[5][6][7] They are biocompatible and can be modified for targeted delivery.[8]
-
Polymeric Nanoparticles: (e.g., PLGA-based) These can encapsulate the drug within a biodegradable polymer matrix, allowing for controlled release.[4]
-
Lipid Nanoparticles (SLNs/NLCs): Solid-core lipid particles that are well-tolerated and can improve oral and intravenous delivery.[9]
Q3: How does this compound induce cell death, and how might this influence the choice of delivery system?
A3: this compound targets mitochondria, disrupting cellular energy production and activating caspase-3/7 dependent apoptotic pathways.[10][11][12] A delivery system that facilitates intracellular uptake and subsequent localization to the mitochondria could potentially enhance its therapeutic efficacy.[1] For instance, smaller nanoparticles (~50 nm) are known to be ideal for intracellular uptake.[7]
Q4: Should I be concerned about the stability of my this compound formulation?
A4: Yes, both physical and chemical stability are critical. Physical instability can lead to nanoparticle aggregation or drug leakage from liposomes.[8][13] Chemical stability involves preventing the degradation of this compound within the formulation. Long-term stability studies and proper storage conditions are essential before beginning animal trials.[5]
Troubleshooting Guide
Issue 1: Low Drug Loading / Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used during formulation. | Screen a panel of biocompatible solvents (e.g., acetone, ethyl acetate, dichloromethane) to find one that maximizes this compound solubility. |
| Drug precipitation during the emulsification or solvent evaporation step. | Optimize the homogenization/sonication energy and time. A rapid solvent removal process can sometimes trap the drug more efficiently. |
| Insufficient lipid or polymer concentration to encapsulate the drug. | Increase the lipid/polymer to drug ratio. Refer to Table 1 for example ratios. |
| Saturation of the carrier system. | There is a maximum capacity for any given formulation. If optimization fails, consider it a limitation of the chosen carrier and explore alternatives. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Step |
| Incorrect pH or ionic strength of the buffer. | Ensure the formulation is prepared and stored in a buffer with a pH that maintains a stable surface charge (zeta potential). For many nanoparticles, a pH around 7-8 is optimal.[13] |
| Insufficient surface coating or stabilizing agent. | Incorporate a stealth agent like polyethylene glycol (PEG) into the formulation. PEGylation can prevent opsonization and aggregation.[8][14] |
| High nanoparticle concentration. | Dilute the nanoparticle suspension. Follow recommended concentration guidelines for your chosen formulation method.[13] |
| Improper storage conditions (e.g., temperature). | Store formulations at the recommended temperature (often 4°C). For long-term storage, lyophilization may be an option, but requires careful optimization.[8] |
Issue 3: High Polydispersity Index (PDI) / Inconsistent Particle Size
| Potential Cause | Troubleshooting Step | | Inconsistent energy input during homogenization or sonication. | Standardize the sonication/homogenization parameters (power, time, temperature). Use a probe sonicator for better control over energy delivery. | | Suboptimal concentration of surfactants or emulsifiers. | Titrate the concentration of the stabilizing agent to find the optimal level that produces uniform particle sizes. | | Issues with the formulation method itself. | Consider using a microfluidics-based system for more precise control over particle formation, which often results in lower PDI.[15] |
Quantitative Data Summary
Note: The following data is hypothetical and for illustrative purposes only, as public in vivo data for this compound is not available. Researchers should generate their own data.
Table 1: Hypothetical Formulation Parameters for this compound Nanoparticles
| Formulation ID | Carrier System | Lipid/Polymer to Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| MNP-01 | PLGA (50:50) | 10:1 | 155 ± 10 | 0.15 | 75% |
| MNP-02 | PLGA (75:25) | 15:1 | 180 ± 15 | 0.21 | 82% |
| MLP-01 | Liposome (DSPC/Chol) | 20:1 | 110 ± 8 | 0.09 | 91% |
| MLP-02 | PEGylated Liposome | 20:1 | 125 ± 12 | 0.11 | 88% |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice (IV Administration, 5 mg/kg)
| Formulation ID | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (t½) (hours) | Clearance (mL/h/kg) |
| This compound (Free Drug) | 1.2 | 0.8 | 0.5 | 6.25 |
| MNP-01 | 5.8 | 45.6 | 6.2 | 0.11 |
| MLP-02 | 8.2 | 98.4 | 10.5 | 0.05 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol uses an oil-in-water single emulsion-solvent evaporation method.
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath using a probe sonicator set at 40% amplitude for 2 minutes.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of ethyl acetate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspension: Resuspend the final pellet in a suitable buffer (e.g., PBS) for characterization or lyophilize for storage.
Protocol 2: Characterization of Nanoparticle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the resuspended nanoparticle formulation (from Protocol 1, Step 7) 1:100 in deionized water.
-
Measurement: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the particle size (Z-average diameter) and Polydispersity Index (PDI).
-
Zeta Potential: For zeta potential measurement, dilute the sample in 10 mM NaCl solution to ensure proper conductivity.
-
Analysis: Perform measurements in triplicate and report the values as mean ± standard deviation. An acceptable PDI for in vivo use is generally < 0.2.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 6. Liposome for Veterinary Medicine - Creative Biolabs [creative-biolabs.com]
- 7. Recent Developments in Liposome-Based Veterinary Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - Labmedica.com [labmedica.com]
- 13. hiyka.com [hiyka.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nanoparticle Formulation Strategies for Intranasal Drug Delivery | Aptar [aptar.com]
Validation & Comparative
Validating the Pro-Apoptotic Efficacy of Mensacarcin through PARP Cleavage Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Mensacarcin's pro-apoptotic activity against other known apoptosis inducers. We present supporting experimental data, detailed protocols for Poly (ADP-ribose) polymerase (PARP) cleavage analysis, and visual representations of the underlying molecular pathways.
This compound, a highly oxygenated polyketide originally isolated from Streptomyces bacteria, has demonstrated potent cytostatic properties across a wide range of cancer cell lines.[1][2][3] Notably, it exhibits selective cytotoxicity against melanoma cells, a cancer type with limited effective therapeutic options.[1][2][3] This guide focuses on a key hallmark of apoptosis—PARP cleavage—to validate and compare the pro-apoptotic potential of this compound.
Comparative Analysis of Pro-Apoptotic Activity
This compound induces apoptosis through a mitochondrial-dependent pathway. It has been shown to disrupt mitochondrial function, leading to the activation of the caspase cascade, specifically caspase-3 and -7.[1][2][3] These executioner caspases are responsible for the cleavage of key cellular substrates, including PARP-1, which ultimately leads to the dismantling of the cell.
To contextualize the efficacy of this compound, we compare its activity with two well-established apoptosis inducers: Staurosporine, a potent and broad-spectrum protein kinase inhibitor, and Betulinic Acid, a naturally occurring pentacyclic triterpenoid.
| Compound | Mechanism of Action | Cell Line | IC50 / GI50 | Reference |
| This compound | Induces mitochondrial dysfunction, leading to caspase-3/7 activation and subsequent apoptosis. | NCI-60 Panel (mean) | GI50: 0.2 µM | [3] |
| SK-Mel-28 (Melanoma) | Induces PARP cleavage at 0.5-1 µM | [1] | ||
| Staurosporine | Broad-spectrum protein kinase inhibitor, induces apoptosis through both caspase-dependent and -independent pathways. | SK-Mel-28 (Melanoma) | LD50: 0.50 µM | [4] |
| Multiple Cell Lines | IC50: ~3-20 nM (kinase inhibition) | [5] | ||
| Betulinic Acid | Directly triggers mitochondrial membrane permeabilization, leading to apoptosis. | SK-Mel-28 (Melanoma) | IC50: 2.21 µM - 15.94 µM | [6][7] |
| A375 (Melanoma) | IC50: ~18.8 µM - 20.7 µM | [8] |
Note: The IC50/GI50 values are collated from different studies and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocol: PARP Cleavage Analysis by Western Blotting
The cleavage of the 116 kDa PARP-1 protein into an 89 kDa and a 24 kDa fragment by activated caspase-3 and -7 is a widely accepted biochemical marker of apoptosis. Western blotting is a standard technique to detect this cleavage event.
1. Cell Culture and Treatment:
-
Culture melanoma cells (e.g., SK-Mel-28) to 70-80% confluency in appropriate growth medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM), a positive control (e.g., Staurosporine, 1 µM), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to prevent protein degradation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved (89 kDa) fragments overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
The presence of the 89 kDa fragment indicates that PARP has been cleaved and that the cells have undergone apoptosis.
-
A loading control, such as an antibody against GAPDH or β-actin, should be used to ensure equal protein loading in each lane.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the key signaling pathways and the experimental workflow.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparing the cytotoxicity of Mensacarcin in melanoma versus non-melanoma cell lines
A detailed review of experimental data highlights the selective and potent cytotoxic effects of Mensacarcin on melanoma cell lines when compared to non-melanoma counterparts. This guide synthesizes key findings on its mechanism of action, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited research.
This compound, a polyketide natural product isolated from Streptomyces bottropensis, has demonstrated significant potential as an anticancer agent.[1] It exhibits broad cytostatic effects against a wide range of human cancer cell lines, with a mean 50% growth inhibition (GI50) of 0.2 μM in the National Cancer Institute's (NCI) 60-cell line screen.[2][3][4] Notably, this compound displays a relatively selective and potent cytotoxic activity against melanoma cells.[1][2][3][4] This selective action, coupled with a unique mechanism targeting mitochondria, positions this compound as a promising candidate for melanoma therapy, including treatment-resistant forms.[1][2]
Comparative Cytotoxicity: Melanoma vs. Non-Melanoma Cells
Experimental data from studies comparing the effects of this compound on melanoma and non-melanoma cell lines reveal a distinct difference in the induced cell death pathways. While this compound inhibits the growth of various cancer cell types, its ability to trigger apoptosis is markedly more pronounced in melanoma cells.
A key study utilized two human melanoma cell lines, SK-Mel-28 and SK-Mel-5 (both harboring the drug-resistance-associated BRAF V600E mutation), and the human colon carcinoma cell line HCT-116 as a non-melanoma control.[2][4] The findings indicate that while all three cell lines experience growth inhibition upon treatment with this compound, only the melanoma cell lines undergo significant apoptotic cell death.[2][4]
Table 1: Comparative Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Key Characteristic | Effect of this compound |
| SK-Mel-28 | Malignant Melanoma | BRAF V600E Mutation | Strong growth inhibition and induction of apoptosis.[2][4] |
| SK-Mel-5 | Malignant Melanoma | BRAF V600E Mutation | Strong growth inhibition and induction of apoptosis.[2][4] |
| HCT-116 | Colon Carcinoma | Non-Melanoma | Strong growth inhibition but no significant induction of apoptosis.[2][4] |
Mechanism of Action: A Mitochondria-Centric Pathway
The selective cytotoxicity of this compound in melanoma cells is attributed to its specific disruption of mitochondrial function.[1][2] A fluorescently labeled this compound probe was observed to localize within the mitochondria of treated cells.[2][3][4] This localization leads to a rapid disturbance in cellular energy production, as evidenced by a significant reduction in the oxygen consumption rate (OCR) in melanoma cells.[2][4] In contrast, the effect on the OCR of the non-melanoma HCT-116 cells was minimal.[4]
The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway. In melanoma cells, this compound treatment leads to the activation of effector caspases 3 and 7, key executioners of apoptosis.[1][2][5] This activation subsequently results in the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1), a hallmark of apoptosis.[2][3] This caspase-dependent apoptotic pathway was not activated in the HCT-116 colon cancer cells.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound in melanoma cells.
Caption: Signaling pathway of this compound-induced apoptosis in melanoma cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the cytotoxicity of this compound.
Cell Culture and Treatment
Human melanoma cell lines (SK-Mel-28, SK-Mel-5) and a human colon carcinoma cell line (HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of this compound or a vehicle control (DMSO).[2][4]
Cell Viability and Cytotoxicity Assays
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method.[6][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. After treatment with this compound, an MTT solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[6] The amount of formazan produced, which is proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.
Lactate Dehydrogenase (LDH) Assay: To quantify cell death (cytotoxicity), the release of lactate dehydrogenase (LDH) into the culture medium is measured.[2] LDH is a cytosolic enzyme that is released upon loss of membrane integrity, a characteristic of late apoptosis or necrosis. The amount of LDH in the supernatant is measured using a coupled enzymatic reaction that results in a color change, which is then quantified spectrophotometrically.
Apoptosis Assays
Caspase Activity Assay: The activation of caspases 3 and 7, key mediators of apoptosis, was quantified using a luminogenic substrate.[2] Following treatment with this compound, cells were lysed, and the lysate was incubated with a proluminescent caspase-3/7 substrate. The amount of light produced, which is proportional to caspase activity, was measured using a luminometer.
PARP-1 Cleavage Analysis (Western Blot): The cleavage of PARP-1 was assessed by Western blotting.[2] After this compound treatment, cell lysates were prepared, and proteins were separated by size using SDS-PAGE. The separated proteins were then transferred to a membrane and probed with specific antibodies against full-length and cleaved PARP-1.
The general workflow for assessing the cytotoxicity of a compound like this compound is depicted in the diagram below.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Mensacarcin's anticancer effects in different melanoma subtypes
A detailed guide for researchers and drug development professionals on the cross-validation of Mensacarcin's anticancer effects, with a focus on BRAF V600E mutant melanoma, and a comparative assessment against standard-of-care therapies.
This guide provides a comprehensive overview of the anticancer properties of this compound, a novel polyketide, with a specific focus on its efficacy in melanoma. While current research predominantly highlights its effects on BRAF V600E mutant melanoma, this document aims to cross-validate these findings and draw comparisons with established treatments such as Vemurafenib and Dacarbazine. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a highly oxygenated polyketide isolated from Streptomyces bacteria, has demonstrated potent cytostatic and cytotoxic activity against a broad range of cancer cell lines, with a notable selectivity for melanoma.[1][2][3][4][5][6][7] Its unique mechanism of action, which involves the targeting of mitochondria, distinguishes it from many existing anticancer agents.[1][2][3][4][5][6][7] This guide synthesizes the available experimental data on this compound's effects on BRAF V600E mutant melanoma and compares its performance with Vemurafenib, a targeted BRAF inhibitor, and Dacarbazine, a conventional chemotherapeutic agent. Due to a lack of published data on this compound's effects in other melanoma subtypes (e.g., BRAF wild-type, NRAS-mutant), this guide focuses on the well-characterized BRAF V600E subtype and provides a framework for future comparative studies.
Comparative Efficacy in BRAF V600E Mutant Melanoma
The majority of preclinical studies on this compound have utilized the BRAF V600E-mutant melanoma cell lines SK-Mel-28 and SK-Mel-5.[2][3] The following tables summarize the available quantitative data comparing the efficacy of this compound, Vemurafenib, and Dacarbazine in relevant melanoma cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Melanoma Cell Lines
| Compound | Melanoma Cell Line | Genotype | IC50 (µM) | Citation(s) |
| This compound | NCI-60 Panel (average) | Various | ~0.2 (GI50) | [2][3] |
| SK-Mel-28 | BRAF V600E | Data not specified | [2][3] | |
| SK-Mel-5 | BRAF V600E | Data not specified | [2][3] | |
| Vemurafenib | BRAF V600E mutant lines | BRAF V600E | Significantly lower than WT | [8][9] |
| BRAF wild-type lines | BRAF WT | High/Ineffective | [8][9] | |
| Dacarbazine | SK-MEL-30 | Not specified | 1095 | [4][10] |
| B16-F10 | Not specified | 133.75 - 1400 | [11][12] |
Note: GI50 refers to the concentration for 50% growth inhibition. Direct IC50 values for this compound in specific melanoma cell lines are not consistently reported in the reviewed literature.
Table 2: Mechanistic Comparison
| Feature | This compound | Vemurafenib | Dacarbazine |
| Primary Target | Mitochondria[2][3][6][7] | Mutant BRAF Kinase[13][14][15] | DNA (Alkylating Agent)[4] |
| Mechanism of Action | Disrupts mitochondrial energy production, induces caspase-3/7 dependent apoptosis.[2][3][6][7] | Inhibits the MAPK signaling pathway.[13][14][15] | Causes DNA damage, leading to cell cycle arrest and apoptosis.[4] |
| Subtype Specificity | Demonstrated in BRAF V600E; potentially broader due to fundamental target. | Highly specific to BRAF V600 mutant melanoma.[8][9] | Non-specific, used in various metastatic cancers.[4] |
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for the key experiments used to characterize the anticancer effects of this compound and its comparators.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells (e.g., SK-Mel-28, SK-Mel-5) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Vemurafenib, or Dacarbazine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-increase in caspase-3/7 activity.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
Cell Seeding: Seed melanoma cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Injection: Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol to measure basal OCR and the response to the injected compounds.
-
Data Analysis: Analyze the OCR data to determine parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiration.
Western Blot for PARP Cleavage
Western blotting is used to detect the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Lysis: Treat cells with the desired compounds, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the intensity of the cleaved PARP band relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in different melanoma subtypes and a typical experimental workflow for evaluating anticancer compounds.
References
- 1. Targeting Mitochondria in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mitochondria in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - Labmedica.com [labmedica.com]
- 8. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 9. Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of V600E and V600K BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Natural and Synthetically Modified Mensacarcin's Bioactivity
A detailed examination of the potent anti-melanoma agent, Mensacarcin, reveals comparable, though slightly attenuated, bioactivity in its synthetically modified fluorescent probe compared to its natural counterpart. This analysis provides crucial insights for the development of this compound-based therapeutics and research tools.
This compound, a complex polyketide isolated from Streptomyces bottropensis, has demonstrated significant promise as an anticancer agent, exhibiting potent cytostatic and cytotoxic effects, particularly against melanoma cell lines.[1][2][3][4] While a total synthesis of this compound has not yet been reported, the synthesis and biological evaluation of a fluorescently labeled derivative provide a valuable opportunity for a comparative analysis of its bioactivity against the natural product. This guide synthesizes the available data to offer a clear comparison for researchers, scientists, and drug development professionals.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of natural this compound and its synthetically modified tetramethylrhodamine-labeled counterpart (TMR-Mensa).
| Compound | Cell Line | Assay | Endpoint | Concentration | Source |
| Natural this compound | SK-Mel-5 | MTT Assay | Growth Inhibition | Starts at 0.5 µM | [1] |
| TMR-Mensa | SK-Mel-5 | MTT Assay | Growth Inhibition | Starts at 1.0 µM | [1] |
| Natural this compound | SK-Mel-5 | LDH Release Assay | Cytotoxicity | Induced at 0.5 µM | [1] |
| TMR-Mensa | SK-Mel-5 | LDH Release Assay | Cytotoxicity | Induced at 1.5 µM | [1] |
| Natural this compound | SK-Mel-5 | Western Blot | PARP-1 Cleavage | Detected at 1 µM | [1] |
| TMR-Mensa | SK-Mel-5 | Western Blot | PARP-1 Cleavage | Detected at 5 µM | [1] |
| Natural this compound | NCI-60 Panel | Sulforhodamine B Assay | Mean GI50 | 0.2 µM | [1][2] |
Table 1: Comparative in vitro bioactivity of Natural this compound and TMR-Mensa.
Mechanism of Action: A Shared Pathway
Both natural this compound and its synthetic analog target the mitochondria, leading to the induction of apoptosis. This shared mechanism underscores the retained biological function of the core this compound structure even after synthetic modification.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
Caption: this compound's mechanism of action targeting mitochondria to induce apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cell Viability (MTT) and Cytotoxicity (LDH) Assays
A typical workflow for assessing cell viability and cytotoxicity is outlined below:
Caption: Workflow for MTT and LDH assays.
MTT Assay Protocol:
-
Melanoma cells (e.g., SK-Mel-5) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of natural this compound or TMR-Mensa.
-
Following a 24-48 hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After a further incubation, the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
LDH Assay Protocol:
-
Following the same initial cell seeding and treatment as the MTT assay, the cell culture supernatant is collected.
-
The supernatant is then incubated with a reaction mixture from a lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
The enzymatic reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The amount of LDH released is proportional to the number of damaged cells.
Western Blot for PARP-1 Cleavage
This technique is used to detect the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.
Protocol:
-
Melanoma cells are treated with this compound or TMR-Mensa for a specified duration.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a standard protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PARP-1, which recognizes both the full-length and cleaved forms.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected, revealing the presence and relative amounts of full-length and cleaved PARP-1.
Conclusion
The available data indicates that while the total synthesis of this compound remains an ongoing challenge, synthetically modified versions can retain the core bioactivity of the natural product. The fluorescently labeled this compound, TMR-Mensa, demonstrates a similar mechanism of action, targeting mitochondria and inducing apoptosis, albeit at slightly higher concentrations than its natural counterpart. This comparative analysis provides a valuable framework for the continued development of this compound-based compounds for therapeutic and research applications, highlighting the importance of assessing the bioactivity of any synthetic modifications. Future studies on fully synthetic this compound, once available, will be crucial for a complete understanding of its structure-activity relationship.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSU Researchers Find Bacteria Byproduct That Could Slow Skin Cancer - OPB [opb.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Mensacarcin and Other Natural Product Anticancer Agents
In the landscape of oncology drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a detailed, data-driven comparison of Mensacarcin, a potent polyketide from Streptomyces bottropensis, with other established natural product anticancer agents. The focus is on its unique mitochondrial-targeting mechanism and its efficacy, particularly in melanoma cell lines, benchmarked against Paclitaxel and Doxorubicin.
Overview of Compared Agents
This compound is a highly oxygenated polyketide that exhibits broad cytostatic properties against human cancer cell lines.[1][2] Its unique mechanism of action, which involves the rapid disruption of mitochondrial function, distinguishes it from many standard chemotherapeutic agents.[1][3] It is particularly noted for its selective cytotoxicity against melanoma cells, including those harboring the drug-resistant BRAF V600E mutation.[1][3][4]
Paclitaxel , a complex diterpene originally isolated from the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic. Its primary mechanism involves the stabilization of microtubules, which disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
Doxorubicin is a potent anthracycline antibiotic derived from Streptomyces peucetius. It is one of the most effective and widely used anticancer drugs. Its multifaceted mechanism includes intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively damage cancer cells and induce apoptosis.[7][8]
Mechanism of Action
The anticancer activities of this compound, Paclitaxel, and Doxorubicin are triggered by distinct molecular mechanisms. This compound acts directly on the mitochondria, whereas Paclitaxel targets the cytoskeleton, and Doxorubicin primarily targets the nucleus and DNA.
This compound: Mitochondrial Disruption and Apoptosis Induction
This compound's primary mode of action is the specific and rapid targeting of mitochondria.[1][3]
-
Mitochondrial Localization : Fluorescently labeled this compound has been shown to localize within the mitochondria of melanoma cells within minutes of treatment.[1][2]
-
Bioenergetic Disruption : It quickly disturbs mitochondrial energy production, impairing the oxygen consumption rate (OCR).[1]
-
Apoptosis Induction : This mitochondrial toxicity triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, cleavage of poly(ADP-ribose)polymerase-1 (PARP-1), and chromatin condensation.[1][3][4]
Comparative Mechanisms: Paclitaxel and Doxorubicin
In contrast, Paclitaxel and Doxorubicin operate through different, well-established pathways.
Quantitative In Vitro Performance
The in vitro activity of an anticancer agent is typically quantified by its GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a given biological function) value. Lower values indicate higher potency. This compound demonstrates potent, sub-micromolar activity across a wide range of cancer cell lines, with notable efficacy in melanoma.
| Agent | Cell Line | Assay Type | Value (µM) | Incubation Time | Source |
| This compound | NCI-60 Panel (Mean) | Growth Inhibition | 0.2 | 48h | Plitzko et al., 2017[1][4] |
| SK-MEL-28 (Melanoma) | Growth Inhibition | Potent | 48h | Plitzko et al., 2017[1] | |
| SK-MEL-5 (Melanoma) | Growth Inhibition | Potent | 48h | Plitzko et al., 2017[1] | |
| Paclitaxel | SK-MEL-28 (Melanoma) | Cell Viability (MTT) | 0.0128 | 72h | Lee et al., 2017[9] |
| SK-MEL-28 (Melanoma) | Cell Viability (MTT) | ~0.08 (IC₅₀) | 48h | Kim et al., 2014[10] | |
| Doxorubicin | SK-MEL-28 (Melanoma) | Cell Viability (MTT) | ~1.0 - 2.5 | 24h | Ionescu et al., 2025[11] |
| Melanoma Cell Lines | Cell Viability (MTT) | 1.2 | 48h | Viana et al., 2018[12][13] |
Note: Direct comparison of IC₅₀/GI₅₀ values should be made with caution due to variations in experimental conditions, such as assay type and incubation time, across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize the activities of these agents.
Cell Viability and Growth Inhibition (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Plating : Seed cells (e.g., SK-MEL-28, SK-MEL-5) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully aspirate the medium and add a solubilization agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting : Treat cells with the compound for the specified time. Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Co-Staining : Add Propidium Iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Mitochondrial Function (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
-
Cell Plating : Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Preparation : One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Compound Injection and OCR Measurement : Place the plate in a Seahorse XF Analyzer. After measuring the basal OCR, the instrument sequentially injects the test compound (e.g., this compound) and then modulators of the electron transport chain to reveal key parameters of mitochondrial function.
-
Oligomycin : Inhibits ATP synthase (Complex V).
-
FCCP : An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient, inducing maximal respiration.
-
Rotenone/Antimycin A : Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.
-
-
Data Analysis : The software calculates parameters such as basal respiration, ATP-linked respiration, and maximal respiration, revealing how the compound affects mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Enhancement of Paclitaxel-induced Inhibition of Cell Growth by Metformin in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of Mensacarcin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of Mensacarcin, a novel polyketide with potent anti-melanoma properties. Due to the limited availability of public in vivo data for this compound, this guide will focus on its well-documented in vitro activity and its unique mechanism of action, while drawing comparisons with other relevant anti-cancer agents for which in vivo xenograft data is available. The comparators include IACS-010759, a mitochondrial complex I inhibitor, and Vemurafenib, a standard-of-care BRAF inhibitor for melanoma.
Executive Summary
This compound has demonstrated remarkable cytostatic and cytotoxic activity against a broad range of cancer cell lines, with a particular selectivity for melanoma.[1] Its novel mechanism of action, which involves the targeted disruption of mitochondrial function and induction of apoptosis, sets it apart from many existing therapies. While comprehensive in vivo xenograft studies on this compound are not yet publicly available, initial findings indicate its tolerability and potential efficacy in mouse models. This guide aims to contextualize the potential of this compound by comparing its known attributes with the established in vivo performance of other anti-cancer agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Melanoma Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Notes |
| SK-MEL-28 | 0.18 | 0.56 | >100 | BRAF V600E mutant. |
| SK-MEL-5 | 0.16 | 0.45 | 50.1 | BRAF V600E mutant. |
| MALME-3M | 0.16 | 0.50 | 63.1 | - |
| M14 | 0.14 | 0.35 | 44.7 | - |
| UACC-62 | 0.13 | 0.32 | 39.8 | - |
| UACC-257 | 0.14 | 0.40 | 63.1 | - |
| SK-MEL-2 | 0.20 | 0.63 | >100 | BRAF wild-type. |
| LOX IMVI | 0.16 | 0.45 | 39.8 | - |
Data extracted from the NCI-60 cell line screen.
Table 2: Comparative In Vivo Efficacy in Melanoma Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Not specified | 30 mg/kg/day (i.p.) on days 0, 3, and 7 (Maximum Tolerated Dose) | Efficacy suggested but quantitative data not publicly available. | [1] (citing Oncotest Freiburg) |
| IACS-010759 | MAPKi-resistant BRAF-mutant melanoma | Not specified | Potent inhibition of in vivo growth at well-tolerated doses. | [2] |
| Vemurafenib | LOX (BRAF V600E) | Dose-dependent | Inhibition of tumor growth observed at all tested dose levels, with higher doses leading to tumor regression and increased survival. | [3] |
| Vemurafenib | Patient-Derived Xenograft (PDX) | 50 mg/kg, orally, twice daily, 5 days on, 2 days off | Initial tumor growth inhibition followed by acquired resistance in some models. | [4][5] |
Experimental Protocols
This compound In Vitro Assays
The anti-proliferative activity of this compound was determined using the National Cancer Institute's NCI-60 human tumor cell line screen. The protocol involves incubating cells with various concentrations of the compound for 48 hours, followed by a sulforhodamine B (SRB) protein assay to determine cell viability. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values are then calculated.
IACS-010759 In Vivo Xenograft Study (Representative Protocol)
-
Animal Model: Immunodeficient mice (e.g., nude or NSG mice).
-
Cell Line: MAPK pathway inhibitor (MAPKi)-resistant BRAF-mutant melanoma cell lines.
-
Tumor Implantation: Subcutaneous injection of melanoma cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. IACS-010759 is administered orally at well-tolerated doses.
-
Endpoint: Tumor volume is measured regularly using calipers. The study endpoint is typically reached when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
Vemurafenib In Vivo Xenograft Study (Representative Protocol)
-
Animal Model: Immunodeficient mice.
-
Cell Line: BRAF V600E mutant melanoma cell lines (e.g., A375, LOX) or patient-derived xenografts.
-
Tumor Implantation: Subcutaneous injection of melanoma cells or implantation of patient tumor fragments.
-
Treatment: Vemurafenib is typically administered orally, often in a formulation containing a suitable vehicle. Dosing can be once or twice daily.
-
Endpoint: Tumor growth is monitored over time. Efficacy is assessed by comparing the tumor volumes in the treated group to the vehicle-treated control group.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for in vivo xenograft studies.
Discussion
This compound stands out as a promising anti-melanoma agent due to its potent in vitro activity and its unique mitochondrial-targeting mechanism. The disruption of the electron transport chain and subsequent induction of apoptosis offer a potential therapeutic avenue, particularly for tumors that have developed resistance to other treatments.
The limited public availability of in vivo data for this compound is a significant gap in its preclinical validation. The reported maximum tolerated dose of 30 mg/kg/day (i.p.) in mice suggests that the compound is reasonably well-tolerated, a crucial factor for further development.[1] However, without quantitative tumor growth inhibition data, a direct comparison of its in vivo efficacy with other agents remains speculative.
In contrast, IACS-010759, another mitochondrial inhibitor, has demonstrated potent in vivo anti-tumor activity in melanoma models, especially in the context of resistance to MAPK inhibitors.[2] This highlights the therapeutic potential of targeting mitochondrial metabolism in melanoma. Vemurafenib, a BRAF inhibitor, has shown significant efficacy in BRAF-mutant melanoma xenografts, leading to tumor regression.[3] However, the eventual development of resistance is a major clinical challenge, as also observed in preclinical models.[4][5]
Conclusion
This compound is a compelling candidate for further preclinical and clinical development as an anti-melanoma therapeutic. Its unique mechanism of action targeting mitochondria presents a novel strategy to combat this aggressive cancer. To fully validate its in vivo anti-tumor efficacy, comprehensive studies in well-characterized xenograft models are essential. The generation of quantitative tumor growth inhibition data will be critical for a direct and robust comparison with existing and emerging therapies, and to solidify its position as a promising next-generation anti-cancer agent. Further investigation into the in vivo efficacy of this compound is strongly warranted to translate its potent in vitro activity into a tangible clinical benefit for melanoma patients.
References
- 1. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Mensacarcin's Assault on Melanoma: A Comparative Guide to its Mitochondrial Mechanism of Action
A comprehensive analysis of the available research reveals Mensacarcin as a potent anti-melanoma agent that uniquely targets mitochondria, initiating a cascade of events leading to apoptotic cell death. While the detailed molecular mechanism has been elucidated by a single laboratory, this guide provides a comparative overview of its action against other compounds known to disrupt mitochondrial function in cancer cells. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting mitochondrial metabolism in melanoma.
This compound, a polyketide natural product isolated from Streptomyces bottropensis, has demonstrated significant cytostatic effects across a broad range of cancer cell lines in the National Cancer Institute's NCI-60 screen, with selective cytotoxicity observed in melanoma cells.[1][2][3] This selectivity, combined with low correlation to known anticancer agents, points towards a novel mechanism of action, making it a compelling candidate for further investigation.[1][2][3]
The primary mechanism of this compound, as detailed in a key study from 2017, involves the targeting of mitochondria.[1][2][3] This leads to a disruption of cellular energy production and triggers the intrinsic apoptotic pathway.[1][2][3] While this foundational research provides a strong basis for understanding this compound's activity, it is important to note that independent verification of these findings by other laboratories has not yet been published in the peer-reviewed literature.
This guide will summarize the key findings on this compound's mechanism of action, present its activity in a comparative context with other mitochondrial-targeting compounds, provide detailed experimental protocols for the key assays cited, and visualize the relevant biological pathways and workflows.
Comparative Analysis of Mitochondrial-Targeting Anti-Melanoma Agents
To contextualize the activity of this compound, its performance is compared here with other natural products, approved drugs, and experimental compounds that also exert their anti-melanoma effects through mitochondrial disruption.
| Compound | Class | Target Cell Line(s) | IC50/GI50 (µM) | Key Mechanistic Findings | Laboratory/Study |
| This compound | Polyketide | NCI-60 Panel (mean) | GI50: 0.2 | Targets mitochondria, disrupts energy metabolism, induces caspase-3/7 dependent apoptosis.[1][2][3] | Plitzko, Kaweesa, & Loesgen, 2017 |
| 11-Dehydrosinulariolide | Diterpenoid | A2058 (Melanoma) | IC50: ~5.8 µg/mL | Induces mitochondrial-mediated apoptosis via caspase-dependent pathways and ER stress.[4] | Su et al., 2019 |
| Quercetin | Flavonoid | SK-MEL-28, G-361 (Melanoma) | IC50: ~270 | Induces mitochondrial dysfunction and apoptosis.[5][6] | Kim et al., 2024 |
| Resveratrol | Stilbenoid | M619, C918, Mum2b, 92.1 (Uveal Melanoma) | IC50: 25-130 | Directly targets mitochondria, decreases mitochondrial membrane potential, activates caspase-3.[1][7] | van Ginkel et al., 2008 |
| Miconazole | Imidazole Antifungal | A375, SK-MEL-28 (Melanoma) | IC50: 32.5 | Affects mitochondrial function, reduces ATP, increases ROS, induces apoptosis.[8][9][10] | Bracalente et al., 2024 |
| Doxycycline | Tetracycline Antibiotic | A375, C32 (Amelanotic Melanoma) | EC50 (72h): 110.4 (A375), 238.9 (C32) | Inhibits mitochondrial protein synthesis, induces apoptosis, releases cytochrome c, activates caspases.[11][12] | Wdowiak et al., 2022 |
| Tigecycline | Glycylcycline Antibiotic | A375, MV3 (Melanoma) | IC50 (48h): 7.24 (A375), 10.9 (MV3) | Inhibits mitochondrial translation, leading to mitochondrial dysfunction.[13][14] | Li et al., 2017 |
| BAY 87-2243 | Complex I Inhibitor | BRAF V600E & WT Melanoma Cell Lines | IC50: ~1-10 nM | Inhibits mitochondrial complex I, increases ROS, induces cell death.[15][16] | Schöckel et al., 2015 |
| IACS-010759 | Complex I Inhibitor | MAPKi-resistant BRAF-mutant Melanoma | IC50: Not explicitly stated in abstract | Potently inhibits oxidative phosphorylation.[17][18] | Vashisht et al., 2019 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow used to investigate its mechanism of action.
Caption: Proposed signaling pathway of this compound-induced apoptosis in melanoma cells.
Caption: Experimental workflow for verifying this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the investigation of this compound's mechanism of action. Specific details such as antibody dilutions, incubation times, and precise reagent concentrations should be optimized for individual laboratory conditions and sourced from the primary literature.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed melanoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH (Lactate Dehydrogenase) Assay:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color is proportional to the extent of cell lysis.
-
Apoptosis Assays
-
Caspase-3/7 Activity Assay:
-
Plate and treat cells in a 96-well plate.
-
Lyse the cells to release intracellular components.
-
Add a luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a peptide containing the DEVD sequence).
-
Activated caspase-3/7 will cleave the substrate, releasing a luminescent or fluorescent signal.
-
Measure the signal using a luminometer or fluorometer. The signal intensity is proportional to caspase-3/7 activity.
-
-
PARP Cleavage by Western Blot:
-
Treat cells with the compound and harvest cell lysates.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP (which detects both the full-length and cleaved forms).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a smaller fragment (e.g., 89 kDa) indicates PARP cleavage.
-
Mitochondrial Function Assay
-
Seahorse XF Cell Mito Stress Test:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Replace the cell culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for one hour.
-
Load the injector ports of the sensor cartridge with sequential inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument measures the oxygen consumption rate (OCR) in real-time, providing key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Subcellular Localization
-
Fluorescent Labeling and Microscopy:
-
Synthesize a fluorescently labeled version of the compound of interest (e.g., by conjugation with a fluorophore like rhodamine).
-
Treat live cells with the fluorescently labeled compound.
-
Co-stain the cells with a fluorescent dye that specifically localizes to the organelle of interest (e.g., MitoTracker for mitochondria).
-
Visualize the cells using a fluorescence or confocal microscope.
-
Co-localization of the fluorescently labeled compound and the organelle-specific dye indicates the subcellular destination of the compound.
-
DNA Damage Assay
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Embed treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent-containing solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Expose the nucleoids to an alkaline solution to unwind the DNA.
-
Perform electrophoresis, during which damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
Conclusion
This compound presents a promising and unique mechanism of action against melanoma by targeting mitochondria and inducing apoptosis. The data from the foundational study by Plitzko, Kaweesa, and Loesgen provides a solid framework for its mode of action.[1][2][3] While independent verification is a crucial next step for the research community, the comparison with other mitochondrial-targeting agents highlights the validity of this therapeutic strategy. The detailed protocols and comparative data presented in this guide are intended to facilitate further research into this compound and the broader field of mitochondrial metabolism as a target for cancer therapy.
References
- 1. Resveratrol Inhibits Uveal Melanoma Tumor Growth via Early Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by 11-Dehydrosinulariolide via Mitochondrial Dysregulation and ER Stress Pathways in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quercetin Induces Mitochondrial Apoptosis and Downregulates Ganglioside GD3 Expression in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Potential of Doxycycline and Minocycline—A Comparative Study on Amelanotic Melanoma Cell Lines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic drug tigecycline inhibits melanoma progression and metastasis in a p21CIP1/Waf1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel mitochondrial inhibitor blocks MAPK pathway and overcomes MAPK inhibitor–resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mensacarcin: A Guide for Laboratory Professionals
Mensacarcin, a potent polyketide with significant cytostatic and cytotoxic properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity necessitates a cautious approach to waste management.[5] This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research setting.
Hazard Assessment and Regulatory Context
According to the supplier's Safety Data Sheet, this compound is not classified as hazardous.[5] However, it is crucial to note that it is a biologically active compound that induces apoptosis in cancer cell lines.[1][2][3][4] Therefore, it is prudent to handle it with the same precautions as other potent compounds and to consider it as potentially cytotoxic waste, especially in bulk quantities or when used in cell-based assays. Laboratory waste management is governed by federal and state regulations, and it is the responsibility of the user to be aware of and compliant with these guidelines.[6][7]
Key Hazard Information:
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | [5] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [5] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [5] |
| Aquatic Toxicity | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [5] |
| Biological Activity | Potent cytostatic and cytotoxic properties; induces apoptosis. | [1][2][3][4] |
This compound Disposal Procedures
The following procedures are based on the supplier's recommendations and general best practices for laboratory chemical waste management.
For Small Quantities:
The SDS suggests that smaller quantities of this compound can be disposed of with household waste.[5] However, for a laboratory environment, a more conservative approach is recommended to minimize environmental release.
Recommended Disposal Protocol for Trace and Bulk Waste:
Given its potent biological activity, all this compound waste, including contaminated labware, should be managed as cytotoxic waste. Chemotherapy and cytotoxic waste are typically segregated into "trace" and "bulk" categories.[8]
-
Trace Waste: This includes items with less than 3% of the original product weight remaining, such as empty vials, flasks, and personal protective equipment (PPE) that is not heavily contaminated.[8]
-
Bulk Waste: This includes unused or expired this compound, solutions containing this compound, and heavily contaminated items.[8]
Step-by-Step Disposal Guide:
-
Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and puncture-resistant containers.[6][9] For cytotoxic waste, purple or yellow containers are often used.[8][10]
-
Container Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and should identify the contents.
-
Liquid Waste Management:
-
Aqueous solutions containing this compound should not be disposed of down the drain.[5]
-
Collect all liquid waste in a sealed, leak-proof container.
-
For solutions containing solvents, follow your institution's guidelines for hazardous chemical waste disposal.
-
-
Solid Waste Management:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.[11]
-
Contaminated Labware: Pipette tips, tubes, and other disposable labware should be collected in a designated cytotoxic waste container.
-
PPE: Contaminated gloves, lab coats, and other PPE should be disposed of as cytotoxic waste.
-
-
Decontamination: Decontaminate work surfaces and non-disposable equipment with an appropriate cleaning agent.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until collection by your institution's environmental health and safety (EHS) office.[6]
-
Disposal: Arrange for disposal through your institution's hazardous waste program. The primary disposal method for cytotoxic waste is high-temperature incineration.[9][10]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receipt to final disposal of waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
This compound's Mechanism of Action: Induction of Apoptosis
This compound induces cell death through the activation of caspase-dependent apoptotic pathways.[2][3] This process involves mitochondrial toxicity, leading to the release of cytochrome c and subsequent activation of caspases.[2] The following diagram illustrates this simplified signaling pathway.
Caption: Simplified Pathway of this compound-Induced Apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. actenviro.com [actenviro.com]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
